5-Tert-butylthiophene-3-carboxylic acid
Description
5-Tert-butylthiophene-3-carboxylic acid is a substituted thiophene derivative featuring a tert-butyl group at the 5-position and a carboxylic acid functional group at the 3-position of the heteroaromatic ring. Such structural characteristics make this compound a candidate for applications in medicinal chemistry (e.g., as a building block for kinase inhibitors) or materials science (e.g., in polymer modification).
Properties
IUPAC Name |
5-tert-butylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2,3)7-4-6(5-12-7)8(10)11/h4-5H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLLMZNSRYTRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
5-tert-Butyl-3-({...}methyl)thiophene-2-carboxylic Acid Methyl Ester ()
- Substituents : A methyl ester at position 2 and a tert-butyl group at position 5.
- Key Differences: The carboxylic acid group in the target compound is replaced by a methyl ester, reducing acidity and increasing lipophilicity . Substituent positions (carboxylic acid at 3 vs.
5-(3-(Hydroxymethyl)phenyl)thiophene-3-carboxylic Acid ()
- Substituents : A hydroxymethylphenyl group at position 5 and a carboxylic acid at position 3.
- Key Differences: The tert-butyl group in the target compound is replaced by a polar hydroxymethylphenyl group, enhancing solubility in aqueous media but reducing steric shielding .
Piperidine-Based Analogs ()
- Substituents : A piperidine ring with a tert-butoxycarbonyl (Boc) group and phenyl substituent.
- Key Differences :
Hypothetical Property Analysis
- Solubility : The tert-butyl group in the target compound likely reduces aqueous solubility compared to the hydroxymethylphenyl analog . The methyl ester derivative () is more lipophilic, favoring organic solvents .
- Stability : The tert-butyl group may improve metabolic stability by hindering enzymatic degradation, whereas the ester group () is prone to hydrolysis.
- Reactivity : The carboxylic acid group enables salt formation and hydrogen bonding, critical for drug-target interactions.
Data Tables
Table 1: Structural and Molecular Comparison of this compound and Analogs
*Molecular formula and weight calculated based on structural analysis.
Research Findings and Discussion
- Electronic Effects : The tert-butyl group in the target compound may donate electron density via hyperconjugation, slightly deactivating the thiophene ring compared to electron-withdrawing groups (e.g., hydroxymethylphenyl) .
- Biological Relevance : Carboxylic acid derivatives (target compound and ) are more likely to engage in ionic interactions with biological targets than ester analogs .
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